Brain Penetration Kinetics After Chronic Dosing: Desmethylmaprotiline vs. Maprotiline
Following chronic oral administration of maprotiline (20 mg/kg) in rats, the brain AUC of desmethylmaprotiline (DMAP) increased 2.3-fold compared to acute dosing, while maprotiline (MAP) brain AUC increased only slightly and did not show a marked change [1]. The kin:kout ratio (brain transfer rate constant ratio) for MAP decreased with chronic administration, whereas the ratio for DMAP remained unchanged [2]. This indicates that DMAP maintains consistent brain permeability under chronic dosing conditions while MAP's permeability becomes inhibited.
| Evidence Dimension | Brain AUC change from acute to chronic dosing |
|---|---|
| Target Compound Data | DMAP brain AUC increased 2.3-fold |
| Comparator Or Baseline | MAP brain AUC increased slightly (no marked change) |
| Quantified Difference | DMAP shows ~2.3-fold increase vs. minimal change for MAP |
| Conditions | Rat model, 20 mg/kg oral MAP, chronic vs. acute administration |
Why This Matters
Researchers requiring consistent brain exposure in chronic neuropharmacology studies should use desmethylmaprotiline rather than maprotiline, as the metabolite maintains predictable CNS penetration.
- [1] Miyake K, Fukuchi H, Kitaura T, Kimura M, Kimura Y. Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline. J Pharm Sci. 1992;81(10):1032-1037. View Source
- [2] Miyake K, Fukuchi H, Kitaura T, Kimura M, Nakahara T. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline. J Pharm Sci. 1991;80(12):1114-1118. View Source
